Cas no 4295-36-7 (1,2,3,4-tetrahydroquinolin-4-one)

4295-36-7 structure
Produktname:1,2,3,4-tetrahydroquinolin-4-one
1,2,3,4-tetrahydroquinolin-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3-Dihydroquinolin-4(1H)-one
- 1,2,3,4-Tetrahydroquinolin-4-one
- 1,2,3,4-tetrahydro-4-quiline hydrochloride
- 1,2,3,4-tetrahydro-4-quinolinone hydrochloride
- 2,3-Dihydro-1H-quinolin-4-one
- 2,3-Dihydro-1H-Quinolin-4-One HCl
- 2,3‐DIHYDRO‐1H‐QUINOLIN‐4‐ONE HCL
- 2,3-dihydro-4(1H)-quinolinone
- 4(1H)-QUINOLINONE, 2,3-DIHYDRO-
- PubChem21010
- 2,3-dihydro-4-quinolone
- Oprea1_507697
- Oprea1_697248
- BUWPZNOVIHAWHW-UHFFFAOYSA-N
- 2,3-dihydroquinolin-4(1 H)-one
- BCP10083
- 4(1H)-Quinolinone,2,3-dihydro-
- 1,2,3,4-tetrahydro-4-quinolinone
- 4-oxo-1,2,3,4-tetrahydroquinoline
- AKO
- 4-oxo-1,2,3,
- 2,3-dihydro-1H-quinolin-4-one;2,3-Dihydroquinolin-4(1H)-one
- DS-17151
- AB06711
- FT-0602201
- SY029732
- CS-W005292
- EN300-80423
- CHEMBL4584531
- 4295-36-7
- AKOS000281769
- AC-29666
- DTXSID30276195
- 2,3-dihydro-4-hydroxyquinoline
- J-506991
- A826081
- D5773
- SCHEMBL68581
- 2,3-dihydro-1H-quinolin-4-one, AldrichCPR
- MFCD00666394
- DB-008123
- 1,2,3,4-tetrahydroquinolin-4-one
-
- MDL: MFCD00666394
- Inchi: 1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2
- InChI-Schlüssel: BUWPZNOVIHAWHW-UHFFFAOYSA-N
- Lächelt: O=C1C2=C([H])C([H])=C([H])C([H])=C2N([H])C([H])([H])C1([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 147.06800
- Monoisotopenmasse: 147.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 167
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 29.1
Experimentelle Eigenschaften
- Dichte: 1.142
- Siedepunkt: 301°C at 760 mmHg
- Flammpunkt: 301 °C at 760 mmHg
- Brechungsindex: 1.564
- PSA: 29.10000
- LogP: 1.82290
1,2,3,4-tetrahydroquinolin-4-one Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Code der Gefahrenkategorie: 25
- Sicherheitshinweise: 45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
1,2,3,4-tetrahydroquinolin-4-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80423-1.0g |
1,2,3,4-tetrahydroquinolin-4-one |
4295-36-7 | 93% | 1.0g |
$92.0 | 2024-05-21 | |
Enamine | EN300-80423-0.05g |
1,2,3,4-tetrahydroquinolin-4-one |
4295-36-7 | 93% | 0.05g |
$22.0 | 2024-05-21 | |
Enamine | EN300-80423-2.5g |
1,2,3,4-tetrahydroquinolin-4-one |
4295-36-7 | 93% | 2.5g |
$162.0 | 2024-05-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0032-25g |
2,3-Dihydro-1H-quinolin-4-one |
4295-36-7 | 97% | 25g |
¥5945.88 | 2025-01-20 | |
Fluorochem | 091842-1g |
2,3-Dihydroquinolin-4(1H)-one |
4295-36-7 | 95% | 1g |
£68.00 | 2022-03-01 | |
TRC | D451635-100mg |
2,3-Dihydro-1H-quinolin-4-one |
4295-36-7 | 100mg |
$87.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RA892-250mg |
1,2,3,4-tetrahydroquinolin-4-one |
4295-36-7 | 97% | 250mg |
¥187.0 | 2022-06-10 | |
Ambeed | A115583-25g |
2,3-Dihydroquinolin-4(1H)-one |
4295-36-7 | 96% | 25g |
$396.0 | 2025-02-25 | |
Chemenu | CM144886-10g |
2,3-Dihydro-1H-quinolin-4-one |
4295-36-7 | 96% | 10g |
$514 | 2021-08-05 | |
Chemenu | CM144886-5g |
2,3-Dihydro-1H-quinolin-4-one |
4295-36-7 | 96% | 5g |
$279 | 2021-08-05 |
1,2,3,4-tetrahydroquinolin-4-one Verwandte Literatur
-
Vincenzo Marsicano,Antonio Arcadi,Marco Chiarini,Giancarlo Fabrizi,Antonella Goggiamani,Antonia Iazzetti Org. Biomol. Chem. 2021 19 421
-
Jian-Shu Wang,Yi Na,Jun Ying,Xiao-Feng Wu Org. Chem. Front. 2021 8 2429
-
3. 2,3-Dihydroquinolin-4(1H)-ones. Part I. Halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-(2-acylethyl) derivativesG. Bradley,Jim Clark,W. Kernick J. Chem. Soc. Perkin Trans. 1 1972 2019
-
Bin He,Phannarath Phansavath,Virginie Ratovelomanana-Vidal Org. Chem. Front. 2021 8 2504
-
Vishu Mehra,Parvesh Singh,Krishna Bisetty,Vipan Kumar RSC Adv. 2014 4 41793
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Hydrochinone
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Quinolone und Derivate Hydrochinone
4295-36-7 (1,2,3,4-tetrahydroquinolin-4-one) Verwandte Produkte
- 1381944-79-1(2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid)
- 1227512-11-9(2-(5-Chloro-6-hydroxy-1h-indol-3-yl)acetonitrile)
- 2229213-04-9(tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}cyclohexyl)carbamate)
- 1806877-33-7(3-(Difluoromethyl)-6-fluoro-2-hydroxypyridine-5-acetic acid)
- 1093860-45-7((1-Methyl-1H-indazol-3-yl)methylamine Dihydrochloride)
- 1256633-32-5(4,5-Isoxazoledicarbonitrile)
- 2757835-28-0(Tert-butyl (2R)-2-(sulfamoylmethyl)morpholine-4-carboxylate)
- 1351587-33-1(N-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}benzamide)
- 2680879-65-4(methyl 4-acetyl-5-{(benzyloxy)carbonylamino}-1H-pyrrole-2-carboxylate)
- 1803581-51-2(N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:4295-36-7)1,2,3,4-tetrahydroquinolin-4-one

Reinheit:99%/99%/99%
Menge:5g/10g/25g
Preis ($):161.0/310.0/610.0
atkchemica
(CAS:4295-36-7)1,2,3,4-tetrahydroquinolin-4-one

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung